molecular formula C18H24FNO5 B3049556 (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate CAS No. 2102412-78-0

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate

Cat. No.: B3049556
CAS No.: 2102412-78-0
M. Wt: 353.4
InChI Key: ZIXRVRHNXIEJKA-AWEZNQCLSA-N
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Description

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a chiral center. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a valuable building block in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the Boc group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-methyl 5-amino-6-(3-fluorophenyl)-4-oxohexanoate: Lacks the Boc protecting group.

    (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-phenyl-4-oxohexanoate: Lacks the fluorine atom.

Uniqueness

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate is unique due to the combination of its chiral center, fluorophenyl group, and Boc protecting group. This combination imparts specific chemical properties and reactivity, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

methyl (5S)-6-(3-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-14(15(21)8-9-16(22)24-4)11-12-6-5-7-13(19)10-12/h5-7,10,14H,8-9,11H2,1-4H3,(H,20,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRVRHNXIEJKA-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114835
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-78-0
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate
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